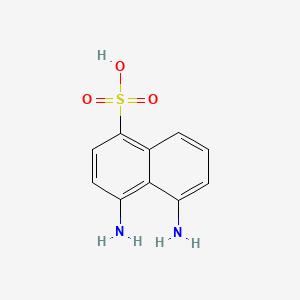

4,5-diaminonaphthalene-1-sulfonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diaminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDDWUQCDKOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365464 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-18-1 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4,5 Diaminonaphthalene 1 Sulfonic Acid

Reactions Involving Amino Functional Groups

The two amino groups at the C4 and C5 positions are the primary centers of reactivity. They are strong activating groups, significantly influencing the electron density of the aromatic rings and acting as potent nucleophiles.

The amino groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution, while the sulfonic acid group is a deactivating, meta-directing group. numberanalytics.comlibretexts.org In 4,5-diaminonaphthalene-1-sulfonic acid, the positions ortho and para to the amino groups are C2, C3, C6, and C8. The sulfonic acid at C1 directs incoming electrophiles to C3, C6, and C8.

The combined effect of these groups creates a complex reactivity map:

Position 2: Strongly activated by the C4-amino group (ortho) and deactivated by the C1-sulfonic acid group (ortho).

Position 3: Strongly activated by the C4-amino group (para) and weakly meta-directed by the C1-sulfonic acid group. This position is a likely candidate for substitution.

Positions 6 and 8: Activated by the C5-amino group (ortho and para, respectively) and meta-directed by the C1-sulfonic acid group. These positions are also favorable for electrophilic attack.

Due to the strong activation conferred by the two amino groups, reactions often require mild conditions to prevent polysubstitution or oxidative side reactions. The actual sulfonating agent in many reactions is the SO₃ molecule, which possesses a highly electrophilic sulfur atom. libretexts.org

The amino groups of 4,5-diaminonaphthalene-1-sulfonic acid are nucleophilic and readily participate in reactions with electrophilic partners. A fundamental transformation is the formation of amide bonds. researchgate.net This typically involves the reaction of the amine with an activated carboxylic acid, such as an acyl chloride or acid anhydride, through a nucleophilic acyl substitution mechanism. researchgate.net

The reaction can lead to either mono-acylation or di-acylation, depending on the stoichiometry of the reagents and the reaction conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the stable amide bond. biorxiv.org

Table 1: Illustrative Amide Bond Formation

| Reactant 1 | Reactant 2 (Acylating Agent) | Product(s) |

| 4,5-Diaminonaphthalene-1-sulfonic Acid | Acetyl Chloride (1 equiv.) | 4-Acetamido-5-aminonaphthalene-1-sulfonic acid and 5-Acetamido-4-aminonaphthalene-1-sulfonic acid (isomer mix) |

| 4,5-Diaminonaphthalene-1-sulfonic Acid | Acetyl Chloride (2+ equiv.) | 4,5-Diacetamidonaphthalene-1-sulfonic acid |

| 4,5-Diaminonaphthalene-1-sulfonic Acid | Benzoyl Chloride (excess) | 4,5-Dibenzamidonaphthalene-1-sulfonic acid |

Aromatic amines are susceptible to oxidation. The amino groups of 4,5-diaminonaphthalene-1-sulfonic acid can undergo electrochemical oxidation. researchgate.net Studies on the related compound 1,5-diaminonaphthalene (1,5-DAN) show that electrochemical oxidation leads to the formation of a corresponding diimine (naphthalene-1,5-diimine). researchgate.net This process involves the removal of two electrons and two protons from the amino groups.

For 4,5-diaminonaphthalene-1-sulfonic acid, a similar oxidation would yield 4,5-diiminonaphthalene-1-sulfonic acid. This diimine is a reactive intermediate, prone to further reactions such as hydrolysis or polymerization. The oxidation potential is influenced by factors like the pH of the solution. researchgate.net

The adjacent (peri) positioning of the amino groups in 4,5-diaminonaphthalene-1-sulfonic acid makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve condensation with bifunctional electrophiles.

A key reaction pathway involves the self-condensation of the diamine under oxidative conditions. researchgate.net The proposed mechanism for the related 1,5-DAN involves:

Electrochemical oxidation to the diimine.

Hydrolysis of the diimine to a quinone-imine species.

A nucleophilic (Michael) addition of a second molecule of the starting diamine onto the quinone-imine.

Subsequent intramolecular cyclization and aromatization steps to form complex, multi-ring systems like phenoxazines. researchgate.net

This green chemistry approach uses electrochemistry to generate the reactive intermediates in a controlled manner, leading to high yields of the heterocyclic product in a one-pot process. researchgate.net

Reactions Involving Sulfonic Acid Functional Groups

The sulfonic acid group is generally stable and less reactive than the amino groups. Its primary influence is electronic, withdrawing electron density from the ring. numberanalytics.com However, it can be chemically transformed, typically after conversion to a more reactive derivative.

Direct nucleophilic displacement of the sulfonic acid group is difficult. wikipedia.org Therefore, derivatization into sulfonamides is a two-step process. First, the sulfonic acid is converted into a more electrophilic species, most commonly a sulfonyl chloride. This is achieved by treating the sulfonic acid with reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid. wikipedia.orgscirp.org

The resulting 4,5-diaminonaphthalene-1-sulfonyl chloride is highly reactive towards nucleophiles. libretexts.org It readily reacts with ammonia (B1221849) or primary/secondary amines in a nucleophilic substitution reaction to yield the corresponding sulfonamide. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active molecules. nih.gov

Table 2: General Scheme for Sulfonamide Formation

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |

| 1 | 4,5-Diaminonaphthalene-1-sulfonic Acid | Thionyl Chloride (SOCl₂) | 4,5-Diaminonaphthalene-1-sulfonyl chloride | Chlorination |

| 2 | 4,5-Diaminonaphthalene-1-sulfonyl chloride | Ammonia (NH₃) or an amine (R-NH₂) | 4,5-Diaminonaphthalene-1-sulfonamide (or N-substituted sulfonamide) | Nucleophilic Acyl Substitution |

Desulfonation and Sulfo-Group Transformations

The removal or transformation of the sulfonic acid group is a key reaction pathway for aromatic sulfonic acids. numberanalytics.com

Desulfonation:

Desulfonation is the hydrolytic removal of the sulfonic acid (-SO₃H) group from an aromatic ring, a process that is essentially the reverse of sulfonation. numberanalytics.com This equilibrium-driven reaction is typically facilitated by heating the aromatic sulfonic acid in the presence of dilute mineral acids, such as aqueous sulfuric or hydrochloric acid. numberanalytics.com The general mechanism involves the protonation of the electron-rich naphthalene (B1677914) ring, which is activated by the two amino groups. This initial step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of sulfur trioxide (SO₃) from this intermediate restores the aromaticity of the naphthalene system, yielding 1,4-diaminonaphthalene. The liberated SO₃ reacts with water in the medium to form sulfuric acid.

The position of this equilibrium is highly dependent on the reaction conditions, as detailed in the table below.

| Condition | Favored Reaction | Rationale |

| Concentrated H₂SO₄ | Sulfonation | High concentration of the sulfonating agent (SO₃ or its equivalent) drives the reaction toward the formation of the sulfonic acid. |

| Dilute H₂SO₄ (with heat) | Desulfonation | High concentration of water shifts the equilibrium toward the hydrolysis of the sulfonic acid group, favoring the removal of the -SO₃H group. numberanalytics.com |

Other Sulfo-Group Transformations:

While desulfonation is the most characteristic reaction, the sulfonic acid group in aromatic compounds can, under specific conditions, be replaced by other functional groups. These transformations are of significant industrial importance, though specific examples for 4,5-diaminonaphthalene-1-sulfonic acid are not extensively documented. General transformations for aromatic sulfonic acids include:

Fusion with alkali: Replacement of the -SO₃H group with a hydroxyl (-OH) group by heating with sodium or potassium hydroxide (B78521) at high temperatures.

Cyanation: Substitution with a cyano (-CN) group by fusion with sodium cyanide.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

Detailed kinetic studies specifically for 4,5-diaminonaphthalene-1-sulfonic acid are scarce. However, the kinetics and mechanisms can be inferred from the general principles governing electrophilic aromatic substitution and its reverse reaction.

Proposed Intermediate Structures

The central intermediate in the desulfonation of 4,5-diaminonaphthalene-1-sulfonic acid is the arenium ion (or sigma complex). Following the principles of electrophilic aromatic substitution, the reaction is initiated by the attack of a proton (H⁺) on the C-1 carbon atom, the one bearing the sulfonic acid group. This breaks the aromaticity of the ring and forms a positively charged intermediate.

The structure of this proposed intermediate would involve a naphthalene ring system where the C-1 carbon is sp³-hybridized and bonded to both a hydrogen atom and the sulfonic acid group. The positive charge is delocalized across the aromatic system, with significant contributions from the ortho and para positions relative to the point of protonation. The electron-donating nature of the two amino groups at the 4- and 5-positions would play a crucial role in stabilizing this cationic intermediate through resonance.

Influence of Reaction Conditions on Pathway Selectivity

Reaction conditions are critical in directing the transformation of 4,5-diaminonaphthalene-1-sulfonic acid, determining whether the sulfonic acid group is removed or if other reactions, such as those involving the amino groups, take place.

| Parameter | Effect on Reaction Pathway |

| Acid Concentration | As established, low acid concentration (i.e., dilute aqueous acid) favors the desulfonation pathway. numberanalytics.com Conversely, high concentrations of fuming sulfuric acid would favor further sulfonation or other acid-catalyzed reactions. |

| Temperature | Higher temperatures generally provide the necessary activation energy for the desulfonation reaction to proceed at a reasonable rate. The optimal temperature is a balance to achieve efficient desulfonation without causing degradation of the diaminonaphthalene product. |

| pH | The pH of the solution significantly impacts the reactivity of the amino groups. In strongly acidic solutions, the amino groups will be protonated to form ammonium (B1175870) salts (-NH₃⁺). This deactivates the ring towards further electrophilic attack and can influence the desulfonation rate. In electrochemical reactions of the related 1,5-diaminonaphthalene, pH has been shown to be a critical factor in determining whether polymerization or the formation of cyclized products occurs. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. In some cases, specific solvents can be used to promote certain reaction pathways over others. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Diaminonaphthalene 1 Sulfonic Acid and Its Derivatives

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the identity and purity of 4,5-diaminonaphthalene-1-sulfonic acid. This involves a combination of powerful spectroscopic methods that probe the atomic and molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of 4,5-diaminonaphthalene-1-sulfonic acid, the aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by the positions of the amino and sulfonic acid groups on the naphthalene (B1677914) ring. The protons of the two amino groups (-NH₂) would generally appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached functional groups. Carbons bearing the sulfonic acid group and amino groups would be significantly shifted compared to the unsubstituted naphthalene core.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive signal assignments.

COSY experiments establish correlations between adjacent protons, helping to trace the connectivity of the aromatic protons around the rings.

HSQC correlates proton signals with the directly attached carbon signals, allowing for the unambiguous assignment of carbon resonances.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the substitution pattern on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Diaminonaphthalene-1-sulfonic Acid Note: These are estimated values based on related structures and may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145 - 150 |

| C2 | 7.0 - 7.3 | 115 - 120 |

| C3 | 7.5 - 7.8 | 125 - 130 |

| C4 | - | 140 - 145 |

| C4a | - | 120 - 125 |

| C5 | - | 142 - 147 |

| C6 | 6.8 - 7.1 | 110 - 115 |

| C7 | 7.2 - 7.5 | 120 - 125 |

| C8 | 7.9 - 8.2 | 118 - 123 |

| C8a | - | 130 - 135 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net These two methods are often complementary.

Infrared (IR) Spectroscopy : The IR spectrum of 4,5-diaminonaphthalene-1-sulfonic acid is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations include:

N-H stretching : Symmetric and asymmetric stretching vibrations of the primary amine groups (-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region.

S=O stretching : Asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₃H) are strong and appear in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively.

O-H stretching : A broad absorption band for the hydroxyl of the sulfonic acid group is expected in the 2500-3300 cm⁻¹ region.

C=C stretching : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

S-O stretching : This vibration typically occurs in the 600-700 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For 4,5-diaminonaphthalene-1-sulfonic acid, it would be effective in observing the symmetric vibrations of the naphthalene ring system. The symmetric stretching of the C=C bonds in the aromatic rings would produce strong Raman signals. Low-frequency Raman spectra can also provide insights into the vibrational modes of the crystal lattice in solid samples. nih.gov

Table 2: Characteristic Vibrational Frequencies for 4,5-Diaminonaphthalene-1-sulfonic Acid

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) | Weak |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150 - 1250 | Moderate |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1030 - 1080 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Sulfonic Acid (-SO₃H) | S-O Stretch | 600 - 700 | Moderate |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI-MS) : Due to the polar and ionic nature of the sulfonic acid group, ESI is the ionization method of choice. For sulfonated compounds, negative-ion ESI-MS is generally more sensitive. The analysis would typically show a prominent ion corresponding to the deprotonated molecule, [M-H]⁻.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is used to fragment the [M-H]⁻ precursor ion. A characteristic fragmentation pathway for aromatic sulfonic acids is the neutral loss of sulfur dioxide (SO₂), resulting in a significant fragment ion [M-H-64]⁻. Other fragmentations can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion and its fragments. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Expected Ions in the ESI-Mass Spectrum of 4,5-Diaminonaphthalene-1-sulfonic Acid

| Ion Description | Formula | Expected m/z (Negative Mode) |

| Deprotonated Molecule | [C₁₀H₉N₂O₃S]⁻ | 237.03 |

| Fragment (Loss of SO₂) | [C₁₀H₉N₂O]⁻ | 173.07 |

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for conjugated systems like naphthalene derivatives.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of 4,5-diaminonaphthalene-1-sulfonic acid is expected to show strong absorption bands in the ultraviolet and possibly the visible region, arising from π → π* electronic transitions within the naphthalene aromatic system. mdpi.com The amino groups act as strong auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The position of the absorption maxima can be sensitive to the pH of the solution due to the protonation/deprotonation of the amino and sulfonic acid groups. nih.gov

Fluorescence Spectroscopy : Many naphthalene derivatives are highly fluorescent. medchemexpress.com Upon excitation at a wavelength corresponding to an absorption band, 4,5-diaminonaphthalene-1-sulfonic acid is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence intensity and the wavelength of maximum emission are highly dependent on the solvent polarity, a phenomenon known as solvatochromism. researchgate.net This property is common for molecules with intramolecular charge transfer character, which is enhanced by the electron-donating amino groups on the naphthalene ring. nih.gov

Table 4: Typical Spectroscopic Data for Aminonaphthalene Sulfonic Acid Derivatives

| Parameter | Typical Range |

| UV-Vis Absorption Maximum (λmax) | 320 - 430 nm |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹cm⁻¹ |

| Fluorescence Emission Maximum | 450 - 550 nm |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 4,5-diaminonaphthalene-1-sulfonic acid can be grown, XRD analysis would provide a wealth of structural information.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating 4,5-diaminonaphthalene-1-sulfonic acid from impurities, starting materials, or other derivatives, as well as for its quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of naphthalene sulfonates. researchgate.net

Reversed-Phase (RP) HPLC : Due to its polar nature, retention on standard C18 or C8 columns can be challenging. To achieve adequate retention and separation, several strategies can be employed:

Ion-Pair Chromatography : An ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral ion pair with the anionic sulfonate group, which increases its retention on the non-polar stationary phase.

Polar-Embedded or Polar-Endcapped Columns : These columns have modified stationary phases that provide better retention for polar analytes under highly aqueous mobile phase conditions.

Mobile Phase : A typical mobile phase would consist of a buffered aqueous solution (e.g., acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol in a gradient elution mode.

Detection :

UV Detection : The strong UV absorbance of the naphthalene ring system allows for sensitive detection using a diode-array detector (DAD) or a variable wavelength detector (VWD).

Fluorescence Detection : For higher sensitivity and selectivity, a fluorescence detector can be used, taking advantage of the native fluorescence of the compound. nih.gov

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides the highest selectivity and allows for peak identification based on mass-to-charge ratio, which is particularly useful for complex mixtures. sielc.comsielc.com

Table 5: Exemplary HPLC Method for the Analysis of 4,5-Diaminonaphthalene-1-sulfonic Acid

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 330 nm or Fluorescence (Excitation: 330 nm, Emission: 480 nm) |

| Injection Volume | 10 µL |

Advanced Imaging Techniques (e.g., Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique that allows for the visualization of the spatial distribution of molecules directly within a thin tissue section or other solid samples. nih.govnih.gov This method can simultaneously detect and map hundreds of biomolecules, including small molecules, drugs, lipids, and peptides. nih.govresearchgate.net

In a typical MALDI-MSI workflow, a thin section of a sample (e.g., biological tissue) is coated with an energy-absorbing matrix compound. A pulsed laser is then rastered across the sample surface. At each spot, the laser energy is absorbed by the matrix, leading to the desorption and ionization of the analyte molecules in that specific location. A mass spectrum is acquired for each x, y coordinate, and by compiling the data from all spots, a two-dimensional ion density map can be constructed, showing the distribution and intensity of a specific analyte across the sample. nih.govrsisinternational.org

For a compound like 4,5-diaminonaphthalene-1-sulfonic acid or its derivatives, MALDI-MSI could potentially be used to study its distribution in biological tissues after exposure or to map its location in materials where it is used as an intermediate. The selection of an appropriate matrix is critical; interestingly, naphthalene derivatives themselves, such as 1,5-diaminonaphthalene (DAN), have been successfully used as MALDI matrices. researchgate.net This technique offers unique insights into the localization of compounds that are not easily accessible through other methods. researchgate.net

Computational Chemistry and Theoretical Studies of 4,5 Diaminonaphthalene 1 Sulfonic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of 4,5-diaminonaphthalene-1-sulfonic acid. These calculations, by solving the Schrödinger equation for the molecule, yield valuable information about its molecular orbitals, electron distribution, and energetic properties.

Theoretical studies on related naphthalene (B1677914) derivatives have utilized quantum chemical calculations to assess electronic state energy values, oscillator strengths, and the character of electronic transitions. nih.gov For instance, investigations into aminonaphthalenesulfonic acids have employed these methods to explore their geometric and electronic structures, as well as their spectral properties. bohrium.com Such calculations can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

The presence of both electron-donating amino groups and an electron-withdrawing sulfonic acid group on the naphthalene core suggests a complex electronic landscape. QM calculations can precisely map the electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict the molecule's dipole moment and polarizability. These parameters are critical for understanding its interactions with other molecules and its behavior in various chemical environments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a primary tool for studying the electronic properties of molecules of this size due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a more tractable approach for multi-atom systems. nih.gov

In studies of diaminonaphthalene isomers, DFT methods, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to perform geometry optimizations and calculate a range of electronic properties. researchgate.netutq.edu.iq These properties include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. researchgate.netutq.edu.iq The results from such studies on similar molecules indicate that the positions of the amino substituents significantly influence the electronic structure and reactivity. researchgate.netutq.edu.iq For 4,5-diaminonaphthalene-1-sulfonic acid, DFT calculations can provide optimized molecular geometry, total energy, and electronic states. utq.edu.iq

The application of DFT can also extend to predicting spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption and emission spectra, which can then be compared with experimental UV-Vis or fluorescence data. bohrium.com This allows for the assignment of observed spectral bands to specific electronic transitions within the molecule.

Below is an interactive table showcasing typical quantum chemical parameters that can be calculated for 4,5-diaminonaphthalene-1-sulfonic acid using DFT. The values are hypothetical and for illustrative purposes, based on findings for similar naphthalene derivatives. researchgate.net

| Calculated Property | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6 eV |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 5.8 eV |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution ( (IP-EA)/2 ) | 2.3 eV |

| Global Softness (S) | Reciprocal of global hardness ( 1/η ) | 0.43 eV⁻¹ |

| Electronegativity (χ) | Tendency to attract electrons ( (IP+EA)/2 ) | 3.5 eV |

| Electrophilicity Index (ω) | Measure of electrophilic power ( χ²/2η ) | 2.66 eV |

These values are illustrative and would need to be determined by specific DFT calculations for 4,5-diaminonaphthalene-1-sulfonic acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanical methods are excellent for understanding the electronic properties of a single, often static, molecular conformation, 4,5-diaminonaphthalene-1-sulfonic acid possesses conformational flexibility, particularly around the C-S and C-N bonds. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

MD simulations can provide a detailed picture of the conformational landscape of 4,5-diaminonaphthalene-1-sulfonic acid. nih.gov By simulating the molecule's dynamics, it is possible to identify the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates under different conditions, such as in a solvent or at various temperatures. nih.gov The simulation tracks the trajectory of each atom by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. chemrxiv.org This is particularly useful for understanding the mechanisms of reactions involving 4,5-diaminonaphthalene-1-sulfonic acid, such as its synthesis, degradation, or derivatization.

Theoretical methods can be used to calculate the potential energy surface of a reaction. By identifying the minimum energy pathways from reactants to products, chemists can predict the most likely reaction mechanism. A critical point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. chemrxiv.org DFT calculations are commonly used to locate the geometry of these short-lived transition states and calculate their energies.

For instance, in the electrochemical oxidation of the related 1,5-diaminonaphthalene, a reaction mechanism involving hydrolysis and Michael addition has been proposed based on experimental results. researchgate.net Computational studies could further illuminate this process by modeling the proposed intermediates, calculating the energy barriers for each step, and confirming the most plausible pathway. This predictive power allows for the optimization of reaction conditions to favor the formation of desired products or to prevent unwanted side reactions.

Correlation of Theoretical Parameters with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The correlation of calculated parameters with experimental observations provides confidence in the computational approach and allows for a deeper interpretation of the experimental results.

For 4,5-diaminonaphthalene-1-sulfonic acid, several correlations are possible. As mentioned, calculated UV-Vis absorption spectra from TD-DFT can be compared with experimentally measured spectra to assign electronic transitions. nih.govbohrium.com Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

In the context of reactivity, calculated parameters like ionization potential and electron affinity can be correlated with electrochemical measurements, such as oxidation and reduction potentials. researchgate.net Theoretical studies on diaminonaphthalene have shown that the presence of electron-donating amino groups leads to a decrease in the energy gap, suggesting that the molecule is more easily oxidized, a prediction that can be verified experimentally. researchgate.netutq.edu.iq Furthermore, calculated properties like local reactivity descriptors (e.g., Fukui functions) can predict the most likely sites for chemical reactions, which can be confirmed through experimental product analysis. researchgate.net This synergy between theory and experiment is essential for building a comprehensive understanding of the chemical nature of 4,5-diaminonaphthalene-1-sulfonic acid.

Synthetic Applications and Derivative Chemistry of 4,5 Diaminonaphthalene 1 Sulfonic Acid

Intermediates in Fine Chemical Synthesis

4,5-Diaminonaphthalene-1-sulfonic acid serves as a crucial intermediate in the synthesis of a wide array of fine chemicals. Its bifunctional nature, possessing both nucleophilic amine groups and an acidic sulfonic acid moiety, allows for a diverse range of chemical transformations. The amino groups can undergo reactions such as diazotization, acylation, and alkylation, while the sulfonic acid group can be used to impart water solubility or be replaced through nucleophilic substitution reactions under specific conditions.

The compound is a key starting material for producing more complex substituted naphthalene (B1677914) derivatives. These derivatives are integral to the production of specialized chemicals used in various industries. The synthesis pathways often leverage the differential reactivity of the two amino groups or their cooperative effect in forming cyclic structures. Its role as a foundational molecule is critical in multi-step syntheses where the naphthalene core is systematically functionalized to achieve a target molecule with specific desired properties.

Precursors for Azo Dyes and Pigments

The most prominent application of 4,5-diaminonaphthalene-1-sulfonic acid is in the synthesis of azo dyes and pigments. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic colorants. nih.govjbiochemtech.com The synthesis of azo dyes is typically a two-step process involving diazotization followed by a coupling reaction. nih.gov

In this process, one or both of the primary aromatic amine groups of 4,5-diaminonaphthalene-1-sulfonic acid are converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. jbiochemtech.comunb.ca This highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. iipseries.org

The ability to diazotize both amino groups allows for the creation of disazo dyes, which can be symmetrical or asymmetrical, leading to a wide spectrum of colors including browns, blues, and blacks. iipseries.org The sulfonic acid group is a critical feature, as it confers water solubility to the final dye, making it suitable for dyeing textiles like cotton, wool, and other cellulosic fibers in aqueous baths. iipseries.orgmdpi.com The specific shade and properties of the resulting dye are determined by the choice of the coupling component. jbiochemtech.com

Table 1: Examples of Azo Dye Synthesis Principles

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt | Activates the amine group for coupling. |

| 2 | Azo Coupling | Phenols, Naphthols, Aromatic Amines | Azo Compound | Forms the chromophore (-N=N- bond). |

**6.3. Building Blocks for Nitrogen-Containing Heterocycles

The unique 1,8-diamine arrangement (referring to the peri-positions 4 and 5 relative to the naphthalene ring system's standard numbering for cyclization) of the amino groups in 4,5-diaminonaphthalene-1-sulfonic acid makes it an ideal precursor for synthesizing various fused nitrogen-containing heterocyclic compounds.

Perimidines are a class of heterocyclic compounds formed by the fusion of a pyrimidine (B1678525) ring with a naphthalene core. The reaction of 1,8-diaminonaphthalene (B57835) or its derivatives with compounds containing a single carbon atom that can be electrophilic, such as aldehydes or ketones, leads to the formation of the perimidine ring system. materialsciencejournal.orgscispace.com This reaction is a cyclocondensation where the two peri-amino groups react with the carbonyl carbon.

Using 4,5-diaminonaphthalene-1-sulfonic acid, a variety of substituted perimidines can be synthesized. The reaction with an aldehyde (R-CHO) or a ketone (R-CO-R') results in the formation of a 2-substituted or 2,2-disubstituted 2,3-dihydro-1H-perimidine, respectively, with the sulfonic acid group retained on the naphthalene backbone. materialsciencejournal.org These reactions can often be promoted by catalysts such as Brønsted or Lewis acids. materialsciencejournal.org The resulting sulfonated perimidine derivatives are of interest for their potential biological activities and their applications in materials science. eurekaselect.com

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.trnih.gov 4,5-Diaminonaphthalene-1-sulfonic acid, with its two primary amine groups, can react with two equivalents of an aldehyde or ketone to form a di-imine or bis(Schiff base). researchgate.netscirp.org

The resulting Schiff base ligands are of significant interest in coordination chemistry. dergipark.org.tr The nitrogen atoms of the imine groups and potentially the oxygen atoms of the sulfonic acid group can act as donor atoms, allowing the molecule to chelate with various metal ions. researchgate.net The synthesis of metal complexes with these ligands can lead to materials with interesting magnetic, electronic, and catalytic properties. The reaction is typically carried out by refluxing the diamine with the carbonyl compound in a solvent like ethanol. researchgate.net

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

| 4,5-Diaminonaphthalene-1-sulfonic acid | Aldehyde (e.g., Salicylaldehyde) | Di-imine (Schiff Base) | Azomethine (-CH=N-) |

| 4,5-Diaminonaphthalene-1-sulfonic acid | Ketone (e.g., Acetophenone) | Di-ketimine (Schiff Base) | Azomethine (-CR₂=N-) |

Imidazole (B134444) is a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis of imidazole derivatives can be achieved through various multi-component reactions. mdpi.comresearchgate.net While the direct formation of a simple imidazole ring from 4,5-diaminonaphthalene-1-sulfonic acid is not typical, the adjacent amino groups can be utilized to construct fused imidazole systems, specifically naphthalimidazoles.

For instance, the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent is a common route to a fused imidazole (benzimidazole) ring. nih.govresearchgate.net By analogy, ortho-diamino naphthalenes can undergo similar cyclization reactions. Chemical modification of 4,5-diaminonaphthalene-1-sulfonic acid to create ortho-diamino functionality would open pathways to synthesize naphthalimidazole derivatives. These compounds are valued in medicinal chemistry and materials science. Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate these condensation reactions. sharif.edu

Development of Fluorescent Probes and Labels

Naphthalene and its derivatives are well-known for their inherent fluorescence. The sulfonic acid group, as seen in related compounds like 5-(dimethylamino)naphthalene-1-sulfonic acid, can be part of structures used as fluorescent probes. nih.gov 4,5-Diaminonaphthalene-1-sulfonic acid serves as an excellent scaffold for the design of novel fluorescent probes and labels. researchgate.net

The fluorescence properties of the naphthalene core are highly sensitive to the nature of its substituents and the local environment. The two amino groups can be chemically modified to tune the photophysical properties, such as the fluorescence quantum yield and the emission wavelength. For example, acylation or sulfonylation of the amino groups can shift the emission spectrum. mdpi.com

The presence of the sulfonic acid group enhances water solubility, which is a critical advantage for applications in biological systems, such as fluorescent labeling of biomolecules or sensing of ions and small molecules in aqueous media. researchgate.net For example, 4-amino naphthalene-1-sulfonic acid has been successfully attached to polymers to act as a sensor for solvent polarity. researchgate.net Derivatives of diaminonaphthalimides have also been used to construct activity-based probes for detecting enzymes like thrombin. nih.gov This highlights the potential of the 4,5-diaminonaphthalene-1-sulfonic acid framework in developing sophisticated tools for bio-imaging and diagnostics.

Synthesis of Functional Materials with Tailored Properties

The unique molecular architecture of 4,5-diaminonaphthalene-1-sulfonic acid, featuring two reactive amine groups, a sulfonic acid group, and a rigid naphthalene backbone, makes it a valuable precursor for the synthesis of a variety of functional materials. These materials can be designed with specific properties for applications in electronics, sensor technology, and high-performance polymers. The strategic incorporation of this compound into larger molecular structures allows for the precise tuning of thermal, optical, and chemical characteristics.

The presence of two primary amine groups in a peri-like position on the naphthalene ring allows 4,5-diaminonaphthalene-1-sulfonic acid to act as a monomer in polymerization reactions. This enables the creation of polymers with a high density of functional groups, leading to materials with enhanced properties. The sulfonic acid group further provides a site for modifying solubility, introducing ionic conductivity, or for post-synthesis functionalization.

One of the key areas of application for derivatives of diaminonaphthalene compounds is in the development of advanced polymers such as polyamides and polyimides. While specific research on polyimides derived directly from 4,5-diaminonaphthalene-1-sulfonic acid is not extensively documented, the synthesis and properties of polyimides from analogous diamine monomers containing naphthalene rings have been reported. These studies indicate that the incorporation of the rigid naphthalene structure into the polymer backbone can significantly enhance thermal stability and mechanical strength. For instance, polyimides synthesized from 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) have demonstrated high glass transition temperatures and low dielectric constants, properties that are highly desirable for applications in microelectronics. mdpi.com It is anticipated that polyimides derived from 4,5-diaminonaphthalene-1-sulfonic acid would exhibit similar, if not enhanced, properties due to the potential for intermolecular interactions involving the sulfonic acid group.

Table 1: Anticipated Properties of Polyimides Derived from 4,5-Diaminonaphthalene-1-sulfonic Acid (Hypothetical)

| Property | Expected Value/Characteristic | Rationale based on Analogous Systems |

| Glass Transition Temp. (Tg) | > 350 °C | The rigid naphthalene backbone restricts segmental motion, leading to high thermal stability. mdpi.com |

| Thermal Decomposition Temp. | > 500 °C | Aromatic polyimides are known for their exceptional thermal and oxidative stability. mdpi.com |

| Dielectric Constant (Dk) | < 3.0 at 1 MHz | The introduction of bulky, asymmetric monomers can increase free volume, thus lowering the dielectric constant. mdpi.com |

| Solubility | Soluble in polar aprotic solvents | The presence of the sulfonic acid group is expected to enhance solubility in solvents like DMF, DMAc, and NMP. |

| Ionic Conductivity | Moderate | The sulfonic acid groups can facilitate proton transport, making the material a candidate for proton exchange membranes. |

The amino groups of diaminonaphthalene derivatives are also known to be effective chelating agents for heavy metal ions. Research on poly(1,5-diaminonaphthalene) has shown its strong adsorption capability for ions such as lead(II), mercury(II), and silver(I) through chelation with the amino and imino groups on the polymer surface. nih.gov This suggests that materials synthesized from 4,5-diaminonaphthalene-1-sulfonic acid could be tailored for applications in environmental remediation and chemical sensing. The sulfonic acid group could further enhance the material's affinity for certain metal cations and improve its dispersibility in aqueous media.

Furthermore, the inherent fluorescence of the naphthalene moiety, combined with the electron-donating amino groups, makes 4,5-diaminonaphthalene-1-sulfonic acid a promising building block for fluorescent chemosensors. Functionalization of mesoporous silica (B1680970) with 1,8-diaminonaphthalene has resulted in a selective fluorescent probe for the detection of Hg²⁺ and Fe³⁺ ions. nih.gov Similarly, a fluorescent polymer synthesized from the closely related 4-aminonaphthalene-1-sulfonic acid has been shown to exhibit solvatochromic behavior, indicating its potential use as a sensor for medium polarity. researchgate.net These findings strongly suggest that polymers and hybrid materials derived from 4,5-diaminonaphthalene-1-sulfonic acid could be designed as highly sensitive and selective fluorescent sensors for a range of analytes.

Table 2: Potential Functional Materials from 4,5-Diaminonaphthalene-1-sulfonic Acid and Their Applications

| Functional Material | Synthetic Approach | Tailored Property | Potential Application | Supporting Evidence from Analogs |

| High-Performance Polyimides | Polycondensation with dianhydrides | High thermal stability, low dielectric constant | Microelectronics, aerospace components | Synthesis of polyimides from other naphthalene-containing diamines. mdpi.com |

| Polyamides | Polycondensation with dicarboxylic acids | High strength, thermal resistance | Advanced composites, specialty fibers | General principles of polyamide synthesis. scirp.org |

| Heavy Metal Adsorbents | Oxidative polymerization or grafting onto substrates | High density of chelating amino groups | Water purification, environmental remediation | Adsorption studies on poly(1,5-diaminonaphthalene). nih.gov |

| Fluorescent Chemosensors | Polymerization or immobilization on solid supports | Selective fluorescence quenching or enhancement upon analyte binding | Detection of metal ions, monitoring of environmental pollutants | Fluorescent probes from other diaminonaphthalene derivatives. nih.gov |

| Proton Exchange Membranes | Incorporation into polymer backbones (e.g., polyethers) | Ionic conductivity due to sulfonic acid groups | Fuel cells | The known function of sulfonic acid groups in proton transport. |

Polymerization and Advanced Material Science Applications of 4,5 Diaminonaphthalene 1 Sulfonic Acid Derivatives

Polymerization Mechanisms and Strategies

The polymerization of diaminonaphthalene derivatives can be achieved through several methods, each offering distinct advantages in controlling the polymer's properties. The primary techniques include electrochemical polymerization, chemical oxidation polymerization, and on-surface polymerization. researchgate.net

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. For aminonaphthalene sulfonic acid derivatives, this method allows for precise control over film thickness and morphology by adjusting electrochemical parameters such as potential, current density, and polymerization time.

The process typically involves the anodic oxidation of the monomer, such as a salt of 4,5-diaminonaphthalene-1-sulfonic acid, in an appropriate electrolyte solution. For instance, the electropolymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate has been successfully demonstrated. Similarly, conducting polymers have been synthesized electrochemically from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHDNSA) and 4-aminonaphthalene-1-sulfonic acid (ANSA) on glassy carbon electrodes. The polymerization of these monomers shows that a sufficiently high potential limit is crucial for effective film growth.

During electropolymerization, the monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film on the electrode surface. The resulting polymers, such as poly(1,8-diaminonaphthalene), are electroactive in aqueous solutions and exhibit reasonable conductivity in their doped state. osti.gov The presence of functional groups, like the free amine groups in poly(1,8-diaminonaphthalene), allows for further chemical modifications, such as complexation with metal ions. osti.gov

Chemical Oxidation Polymerization

Chemical oxidation is a versatile and widely used method for the bulk synthesis of poly(diaminonaphthalene) derivatives. This approach involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a solution.

A variety of diaminonaphthalene isomers, including 1,4-diaminonaphthalene and 1,5-diaminonaphthalene, have been polymerized using this technique. utm.mdnih.govnih.gov A common oxidant is ammonium (B1175870) persulfate or potassium persulfate, often in an acidic medium. utm.mdnih.gov For example, nano-sized poly(1,4-diaminonaphthalene) has been synthesized via oxidative polymerization in an acidic (HCl) medium with potassium persulfate as a radical initiator. utm.mdnih.gov The resulting nanopolymers were found to be thermally stable up to 200°C. utm.mdnih.gov

The chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHDNSA) and its salts has been studied, yielding new functional homopolymeric, semiconducting materials soluble in polar solvents. The molecular weights of the resulting polymers can be influenced by the starting monomer salt, with polymers of AHDNSA salts showing increased weight-average molecular weights compared to the polymer of AHDNSA itself. A notable observation during the polymerization of AHDNSA is the considerable elimination of the sulfonic acid group from the macromolecular structure.

| Polymer Sample | Peak Molecular Weight (Mp) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

| Poly(AHDNSA) | 1300 | 1600 | 950 | 1.7 |

| Poly(AHDNSA-HCl) | 1600, 3700, 9200 | 7100 | 2600 | 2.7 |

| Poly(AHDNSA-Na) | 9200 | 7300 | 2700 | 2.7 |

| Poly(AHDNSA-Na2) | 9200 | 7000 | 2600 | 2.7 |

This table presents the molecular weight characteristics of polymers synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHDNSA) and its salts via chemical oxidative polymerization.

Furthermore, interfacial miniemulsion oxidative polymerization has been employed for the synthesis of poly(1,5-diaminonaphthalene) nanospherical particles at the mobile microinterfaces between a stirred biphase, without the need for external emulsifiers. nih.gov

On-Surface Polymerization Techniques

On-surface polymerization has emerged as a powerful bottom-up approach for the fabrication of well-defined, low-dimensional polymer structures, including those from diaminonaphthalene derivatives. researchgate.net This technique involves the deposition of monomer molecules onto a solid surface, followed by a polymerization reaction that is confined to the two-dimensional plane of the substrate.

The polymerization can be initiated by thermal annealing or by using the catalytic activity of the substrate itself. For instance, poly(1,4-diaminonaphthalene) with various structures has been obtained on different hot copper substrates. researchgate.net The process often involves a denitrogenation step during polymerization. researchgate.net This method allows for the creation of ordered polymeric nanostructures, such as nanowires and other specific patterns, which can be investigated using surface-sensitive techniques like scanning tunneling microscopy (STM). The chemical in-situ deposition of poly(1,8-diaminonaphthalene) on conductive supports has also been explored, where the polymer forms both on the substrate surface and in the bulk solution. iaea.org

Architectural Control in Poly(diaminonaphthalene) Derivatives

The macroscopic properties of polymers derived from diaminonaphthalene are intrinsically linked to their microscopic architecture. Controlling the arrangement of monomer units to form specific structures, such as linear chains or more complex ladder architectures, is a key area of research in the field. researchgate.net

Linear Chain Structures

The most fundamental architecture for a polymer is a linear chain, where monomer units are linked end-to-end. In the case of diaminonaphthalene derivatives, this is typically achieved when the monomer behaves as a bifunctional unit, leading to head-to-tail or head-to-head/tail-to-tail linkages.

For example, the chemical structure of poly(1,4-diaminonaphthalene) consists of repeating units of 1,4-diaminonaphthalene, resulting in a linear polymer chain. utm.md The formation of such linear structures is crucial for achieving desirable properties like high charge mobility in conducting polymers. The presence of amino groups along the naphthalene (B1677914) backbone in these linear polymers also provides sites for potential chemical modifications and functionalization, thereby expanding their range of applications. utm.md In the chemical oxidative polymerization of 1-aminonaphthalene, it is understood that head-to-tail coupling is a predominant mechanism, which is essential for achieving higher electrical conductivity. ias.ac.in

Ladder Chain Architectures

Ladder polymers are a class of double-stranded macromolecules that exhibit enhanced thermal stability and rigidity compared to their single-stranded linear counterparts. The formation of ladder structures in poly(diaminonaphthalene) derivatives involves the creation of fused ring systems along the polymer backbone. researchgate.net

The synthesis of ladder polymers can be challenging but offers significant advantages in terms of material properties. One approach to forming ladder-type structures is through the polymerization of monomers with specific functionalities that can undergo intramolecular cyclization reactions. While direct evidence for ladder polymer formation from 4,5-diaminonaphthalene-1-sulfonic acid is limited, related studies on other diaminonaphthalene and aminonaphthol derivatives suggest the feasibility of this architecture. For instance, Raman spectroelectrochemical studies have indicated the formation of a ladder polymer with phenoxazine-type units during the electropolymerization of o-aminophenol.

A classic example of forming a ladder polymer with a naphthalene component involves the condensation of 1,2,4,5-tetraaminobenzene with naphthalenetetracarboxylic dianhydride. This reaction creates a fully conjugated ladder polymer with a backbone composed of fused aromatic rings, leading to exceptional thermal stability.

Conducting Polymers and Semiconducting Materials

The synthesis of conducting polymers from amino-substituted naphthalene sulfonic acids has been an area of significant research. These polymers are of interest due to their potential as semiconducting materials, where the electrical properties can be tuned through their chemical structure. The polymerization of monomers related to 4,5-diaminonaphthalene-1-sulfonic acid, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid, has been achieved through electrochemical methods. researchgate.net The resulting polymers exhibit electrochemical and optical properties that classify them as semiconductors. researchgate.net

The conductivity of such polymers is rooted in the conjugated π-electron systems of the naphthalene rings. The presence of amino and sulfonic acid groups can influence the electronic properties of the polymer backbone. For instance, copolymers of 1,5-naphthalenediamine (B122787) and aniline (B41778) have been synthesized and their conductivity was found to be in the semiconductor region. researchgate.net While specific data on the homopolymer of 4,5-diaminonaphthalene-1-sulfonic acid is not extensively documented in the reviewed literature, the properties of related polymers provide insight into its potential.

A key parameter for a semiconductor is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is generally associated with higher conductivity. In some molecular systems, it is possible to engineer a remarkably low HOMO-LUMO gap, on the order of 0.3 eV, by covalently linking strong electron-donor and electron-acceptor moieties. worktribe.com The structure of 4,5-diaminonaphthalene-1-sulfonic acid, with its donor (amino) and acceptor-like (sulfonic acid) groups, suggests that its polymeric derivatives could have tunable electronic properties. For instance, in a study of benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, a molecule with a similar ortho-diamine configuration, reaction with phosgene (B1210022) led to an increase in the HOMO-LUMO energy gap. mdpi.com This demonstrates the sensitivity of the electronic structure to chemical modification.

Table 1: Electrical Properties of a Related Diaminonaphthalene Copolymer

| Copolymer Counter Ion | Conductivity (S/cm) |

| HCl | 1.2 x 10⁻⁵ |

| H₂SO₄ | 8.7 x 10⁻⁶ |

| CH₃COOH | 4.5 x 10⁻⁶ |

| HNO₃ | 6.3 x 10⁻⁶ |

| Data pertains to poly(1,5-naphthalenediamine-co-aniline) and is provided as a reference for a related material system. researchgate.net |

Applications in Chemical and Biosensors

The inherent fluorescent properties and the presence of reactive amino groups in diaminonaphthalene derivatives make them excellent candidates for the development of chemical and biosensors. The sulfonic acid group can also enhance water solubility and participate in interactions, further broadening their applicability.

Detection of Chemical Species

Derivatives of 4,5-diaminonaphthalene-1-sulfonic acid have been successfully employed as fluorescent probes for the detection of various chemical and biological species. The principle of detection often relies on the modulation of the fluorophore's emission upon interaction with the target analyte.

A notable example is the development of an activity-based probe for the detection of thrombin, a key enzyme in blood coagulation. nih.gov In this work, a green-emitting fluorophore based on a 4,5-diaminonaphthalimide structure was synthesized. The probe, which also includes a selective peptide sequence and a reactive warhead, showed effective and selective labeling of thrombin. nih.gov The detection limit for labeling thrombin was estimated to be around 100 nM, with an optimal concentration of 600 nM. nih.gov

In another study, a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, which features the same ortho-diamine arrangement as in 4,5-diaminonaphthalene-1-sulfonic acid, was used for the high-sensitivity and real-time visual monitoring of phosgene. mdpi.com The detection mechanism involves the reaction of the ortho-diamine group with phosgene, leading to a change in the electronic properties of the molecule and a quenching of its fluorescence. mdpi.com This sensor exhibited a rapid response time of 30 seconds and a low detection limit of 0.16 μM in solution. mdpi.com

Furthermore, related aminonaphthalene sulfonic acid derivatives have shown potential as sensors for environmental polarity. For instance, a polymer synthesized from 4-aminonaphthalene-1-sulfonic acid and alginate demonstrated solvatochromic behavior, where its fluorescence properties changed with the polarity of the solvent, suggesting its use as a medium polarity sensor. researchgate.net

Table 2: Performance of Sensors Based on Diaminonaphthalene Derivatives

| Sensor Base | Target Analyte | Detection Limit | Key Finding |

| 4,5-Diaminonaphthalimide derivative | Thrombin | ~100 nM | Selective labeling of the enzyme active site. nih.gov |

| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine | Phosgene | 0.16 µM | Rapid (30s) fluorescent quenching upon detection. mdpi.com |

| These examples illustrate the application of derivatives containing the diaminonaphthalene core. |

Dual Gate Organic Field Effect Transistors for Sensing

Organic field-effect transistors (OFETs) are a class of electronic devices that can be adapted for sensing applications. wikipedia.org An OFET typically consists of a source, a drain, a gate, and an organic semiconductor channel. wikipedia.org The flow of current between the source and drain is modulated by the voltage applied to the gate. wikipedia.org In a sensor configuration, the interaction of an analyte with the organic semiconductor can alter its electrical properties, leading to a detectable change in the transistor's output.

Dual-gate OFETs offer enhanced sensitivity and control by incorporating a second gate electrode. While the direct application of 4,5-diaminonaphthalene-1-sulfonic acid in dual-gate OFETs for sensing is not specifically documented in the reviewed literature, its functional groups suggest potential for such use. The amino groups could serve as binding sites for target analytes, and the sulfonic acid group could influence the charge transport properties of the material within the transistor channel. Naphthalene-based molecules, specifically naphthalenediimide derivatives, have been successfully used as the n-channel semiconductor in OFETs, demonstrating the suitability of the naphthalene core for such devices. rsc.orgjhu.eduresearchgate.net The functionalization of these naphthalene systems is a key strategy to impart sensing capabilities.

Hybrid Materials and Nanocomposites Development

The development of hybrid materials and nanocomposites allows for the combination of properties from different materials to create new functionalities. 4,5-Diaminonaphthalene-1-sulfonic acid and its polymeric derivatives are well-suited for creating such materials, particularly with carbon-based nanomaterials like graphene oxide (GO).

The sulfonic acid groups on the polymer can act as a stabilizing agent, while the amino groups can interact with the oxygen-containing functional groups on the surface of GO. This can lead to the formation of stable and well-dispersed nanocomposites. For example, a nanocomposite of poly(4,4'-methylenedianiline) and graphene oxide was synthesized and used for the removal of benzothiophene (B83047) from liquid fuel, demonstrating the potential of such hybrid materials in environmental applications. nih.gov

In a related context, diamine functionalized graphene oxide has been synthesized and used to create electrically conducting polymer nanocomposite films. rsc.org These films, after thermal annealing, exhibited an electrical conductivity of approximately 0.8 S m⁻¹. rsc.org This indicates that incorporating amino-functionalized materials with graphene can lead to conductive composites. Furthermore, blends of graphene oxide and naphthalene sulfonate have been explored as potential proton exchange membranes, highlighting the role of sulfonic acid groups in facilitating proton transport. polimi.it The sulfonation of graphene oxide itself is a known strategy to enhance its properties for applications such as in proton exchange membranes for fuel cells. nih.gov

The synthesis of these nanocomposites often involves in-situ polymerization or the blending of pre-synthesized components. The resulting materials can exhibit enhanced thermal stability, mechanical strength, and electrical conductivity compared to the individual components.

Emerging Research Directions and Future Perspectives in 4,5 Diaminonaphthalene 1 Sulfonic Acid Research

Novel Catalytic Systems for Synthesis and Transformation

Research into catalytic systems involving diaminonaphthalene derivatives is paving the way for new applications. While studies specifically on 4,5-diaminonaphthalene-1-sulfonic acid as a catalyst are still emerging, work on its isomers and related structures demonstrates clear potential. A significant area of development is the creation of heterogeneous catalysts, which offer advantages in separation and reusability, aligning with green chemistry principles.

For instance, researchers have successfully immobilized copper(II) on the surface of 1,8-diaminonaphthalene (B57835) (DAN)-coated magnetic nanoparticles. nih.govrsc.org This created a highly active and magnetically separable heterogeneous catalyst for oxidation reactions, such as the conversion of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide. nih.govrsc.org The system proved to be robust, recyclable, and efficient, with high yields reported for various substrates. nih.govrsc.org Another approach involves functionalizing silica (B1680970) nanoparticles with amino-naphthalene sulfonic acid derivatives, such as 7-amino-1-naphthalene sulfonic acid, to create solid acid catalysts. researchgate.net These materials have shown effectiveness in reactions like esterification, highlighting the utility of the sulfonic acid group in catalysis. researchgate.net

Future research is likely to focus on adapting these concepts to the 4,5-diaminonaphthalene-1-sulfonic acid scaffold. The presence of two adjacent amino groups could allow for the formation of stable bidentate complexes with a variety of metal centers, while the sulfonic acid group could provide Brønsted acidity or serve as an anchoring point to a solid support.

Table 1: Examples of Catalytic Systems Based on Naphthalene (B1677914) Derivatives

| Catalyst System | Naphthalene Derivative | Application | Key Advantages |

|---|---|---|---|

| CoFe₂O₄-DAN-Cu(II) | 1,8-Diaminonaphthalene | Oxidation of sulfides, coupling of thiols | Magnetically separable, reusable, high yields (up to 99%) nih.govrsc.org |

| RHANPSO₃H | 7-Amino-1-naphthalene sulfonic acid | Esterification of alcohols | Heterogeneous solid acid, reusable researchgate.net |

| Copper(0)/Microwave | 8-Chloronaphthalene-1-sulfonic acid | Ullmann coupling for C-N bond formation | Mild conditions, improved yields (up to 74%), short reaction times nih.gov |

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For naphthalene derivatives, this includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like electrochemistry and mechanochemistry.

A facile and environmentally friendly synthesis of sulfonamides has been demonstrated in aqueous media, using equimolar amounts of reactants and avoiding organic bases. rsc.org This approach, which relies on dynamic pH control, offers excellent yields and purity with simple filtration-based isolation. rsc.org Furthermore, mechanochemical-assisted methods are gaining traction. A green and sustainable approach for the synthesis of vinyl sulfones has been developed using water-assisted grinding conditions, completely avoiding metal catalysts, bases, and solvents. rsc.org

Electrochemical synthesis represents another powerful green tool. Studies on 1,5-diaminonaphthalene have shown that electrooxidation in an aqueous buffer can produce complex phenoxazin-based structures in high yield through a one-pot process. researchgate.net This method offers high atom economy and avoids harsh chemical oxidants. researchgate.net These examples provide a clear roadmap for developing greener synthetic and derivatization pathways for 4,5-diaminonaphthalene-1-sulfonic acid, moving away from traditional methods that often require harsh conditions and generate significant waste. nih.gov

Integration with Supramolecular Chemistry for Advanced Architectures

The functional groups on 4,5-diaminonaphthalene-1-sulfonic acid make it an ideal candidate for designing complex supramolecular structures. The two amino groups and the sulfonic acid group can act as hydrogen bond donors and acceptors, while the sulfonic acid can also engage in strong electrostatic interactions. The aromatic naphthalene core is well-suited for π–π stacking interactions.

Research on other naphthalene-based systems illustrates the potential. For example, hydrogen bonding has been used as a powerful tool to program the self-assembly of naphthalenediimide (NDI) derivatives into a wide range of soft materials, including gels, nanotubes, and vesicles. rsc.org These assemblies are driven by interactions between functional groups like amides, ureas, and carboxylic acids attached to the NDI core. rsc.org

Similarly, advanced layered structures have been created using germanium complexes with 2,3-dihydroxynaphthalene (B165439) and N,N'-bidentate ligands. nih.gov In these systems, the naphthalene fragment acts as an electron donor while the other ligand acts as an acceptor, forming D⋯A layers through intermolecular π-stacking. nih.gov The strategic placement of functional groups on the 4,5-diaminonaphthalene-1-sulfonic acid scaffold could be leveraged to create analogous donor-acceptor systems or intricate hydrogen-bonded networks, leading to new functional materials with tailored electronic and physical properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of molecules and guiding experimental work. Theoretical studies on diaminonaphthalene isomers have been performed to investigate how the position of the amino substituents affects the electronic and structural properties of the naphthalene system. researchgate.net

These calculations can determine key parameters such as ionization potential, electron affinity, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding a molecule's reactivity and potential applications in electronics. researchgate.net For instance, DFT studies reveal that the substitution of amino groups onto the naphthalene ring decreases the energy gap, influencing its conductive properties. researchgate.net

While specific DFT studies on 4,5-diaminonaphthalene-1-sulfonic acid are not widely published, the established methodology for its isomers provides a strong foundation. Future theoretical work could predict its molecular geometry, vibrational frequencies, and electronic spectra, as well as its interaction with metal ions or other molecules in supramolecular assemblies. Such predictions can screen potential applications and optimize synthetic routes, saving significant experimental time and resources.

Table 2: Predicted Properties for Diaminonaphthalene Isomers from DFT Studies

| Property | Significance | Observation |

|---|---|---|

| HOMO-LUMO Gap | Relates to electronic excitability and reactivity | Substitution with amino groups decreases the energy gap compared to naphthalene. researchgate.net |

| Ionization Potential | Energy required to remove an electron | Influenced by the position of the amino groups on the naphthalene ring. researchgate.net |

| Molecular Geometry | Predicts bond lengths and angles | Calculations for naphthalene show good agreement with experimental data. researchgate.net |

Multifunctional Materials Development from 4,5-Diaminonaphthalene-1-sulfonic Acid Scaffolds

The unique combination of functional groups on the 4,5-diaminonaphthalene-1-sulfonic acid scaffold makes it a highly versatile building block for multifunctional materials. The diaminonaphthalene core is a known component in the synthesis of advanced polymers. For example, 1,4-diaminonaphthalene is used as a monomer for preparing conductive and electro-luminescent polymer materials. google.com

The amino and sulfonic acid groups also impart fluorescence properties that can be sensitive to the local environment. Research on 4-Amino naphthalene-1-sulfonic acid has demonstrated its use as a fluorescent label for bacterial polymers, with its emission spectrum changing based on solvent polarity. researchgate.net This solvatochromic behavior is valuable for developing chemical sensors and probes.

By combining these properties, the 4,5-diaminonaphthalene-1-sulfonic acid scaffold could be used to create materials that are simultaneously fluorescent, redox-active, and conductive. Derivatization of the amino groups could be used to tune these properties or to attach the molecule to other systems, such as polymers or nanoparticles. mdpi.com For example, one amino group could be used for polymerization while the other remains free or is modified to act as a sensing site, leading to the development of novel multifunctional materials for applications in electronics, sensing, and bio-imaging.

Q & A

Q. What are the recommended synthetic routes for 4,5-diaminonaphthalene-1-sulfonic acid, and how can side reactions be minimized?

Synthesis typically involves sulfonation of naphthalene derivatives followed by amination. For example:

Sulfonation : Use concentrated sulfuric acid under controlled temperatures (e.g., 150–180°C) to introduce the sulfonic acid group at the 1-position of naphthalene.

Nitration/Reduction : Introduce amino groups via nitration (using HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce nitro groups to amines.

Key Considerations :

Q. How can the purity of 4,5-diaminonaphthalene-1-sulfonic acid be validated?

Use a combination of analytical techniques:

- Elemental Analysis : Confirm C, H, N, S content against theoretical values (e.g., C₁₀H₁₀N₂O₃S has 50.41% C, 4.23% H, 11.76% N ).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point : Compare observed mp with literature values (e.g., related sulfonic acids dec. near 206°C ).

Q. What are the stability considerations for storing 4,5-diaminonaphthalene-1-sulfonic acid?

- Moisture Sensitivity : Store in airtight containers with desiccants, as sulfonic acids are hygroscopic .

- Thermal Stability : Avoid temperatures >150°C; decomposition may release SOₓ gases. Conduct TGA to determine degradation onset .

Advanced Research Questions

Q. How does the substitution pattern (4,5-diamino vs. mono-amino derivatives) influence the compound’s reactivity in polymerization or coordination chemistry?

The diamine structure enhances chelation potential and cross-linking ability:

- Coordination Chemistry : The 4,5-diamino groups can bind metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Use UV-Vis and cyclic voltammetry to study coordination behavior.

- Polymerization : Compare reactivity with mono-amino analogs (e.g., 1-naphthylamine-4-sulfonic acid ). The dual amino groups enable bifunctional cross-linking in conductive polymers.

Q. What methodologies are suitable for studying the compound’s role in ion-exchange membranes or proton-conductive materials?

- Ion-Exchange Capacity (IEC) : Titrate sulfonic acid groups with NaOH to determine IEC (mmol/g) .

- Proton Conductivity : Use electrochemical impedance spectroscopy (EIS) under varying humidity (e.g., 30–90% RH) .

- Compare with perfluorinated sulfonic acid (PFSA) ionomers, noting trade-offs in stability and conductivity .

Q. How can computational modeling predict the acid dissociation constants (pKa) of 4,5-diaminonaphthalene-1-sulfonic acid?

Q. What experimental strategies resolve contradictions in reported solubility data for sulfonated naphthalene derivatives?